![molecular formula C16H23NO2 B2378670 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine CAS No. 2411310-31-9](/img/structure/B2378670.png)
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine
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Overview
Description
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine can induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been found to inhibit the replication of certain viruses and bacteria. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine in lab experiments is its potential applications in various scientific fields. This compound has been found to possess anticancer, antiviral, and antimicrobial properties, making it a promising candidate for further research. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Future Directions
There are several future directions for the study of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine. One direction is to further investigate its potential applications in cancer treatment. Another direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine involves the reaction of 2-(8-bromo-3,4-dihydro-2H-chromen-8-yl)ethanol with 1-(2-methylpropyl)aziridine in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified using various chromatographic techniques.
Scientific Research Applications
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine has been studied for its potential applications in various scientific fields. It has been found to possess anticancer, antiviral, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)9-17-10-14(17)11-19-15-7-3-5-13-6-4-8-18-16(13)15/h3,5,7,12,14H,4,6,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNRFVSFQSJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC3=C2OCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydro-2H-chromen-8-yloxymethyl)-1-(2-methylpropyl)aziridine |
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